molecular formula C5H9NaO3 B12310655 Sodium 4-hydroxy-3-methylbutanoate

Sodium 4-hydroxy-3-methylbutanoate

Cat. No.: B12310655
M. Wt: 140.11 g/mol
InChI Key: FOJNUIYVJMPLMU-UHFFFAOYSA-M
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Description

Sodium 4-hydroxy-3-methylbutanoate is a sodium salt of 4-hydroxy-3-methylbutanoic acid (CAS 77220-86-1) . This research-grade compound is offered for use in biochemical and metabolic research applications. While specific studies on this salt are limited, structurally related compounds, such as sodium phenylbutyrate, are well-established in scientific research. Sodium phenylbutyrate is a known histone deacetylase (HDAC) inhibitor and a chemical chaperone, and it is used clinically to treat urea cycle disorders by providing an alternative pathway for nitrogen excretion . Based on these structural similarities, this compound may be of interest for investigating similar pathways, including epigenetic modulation, protein misfolding diseases, and cellular metabolism. Researchers can explore its potential role in modulating gene expression or its effects on metabolic processes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NaO3

Molecular Weight

140.11 g/mol

IUPAC Name

sodium;4-hydroxy-3-methylbutanoate

InChI

InChI=1S/C5H10O3.Na/c1-4(3-6)2-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

FOJNUIYVJMPLMU-UHFFFAOYSA-M

Canonical SMILES

CC(CC(=O)[O-])CO.[Na+]

Origin of Product

United States

Preparation Methods

Direct Neutralization of β-Hydroxy-β-Methylbutyric Acid

The most straightforward method for synthesizing sodium 4-hydroxy-3-methylbutanoate involves the neutralization of HMB with sodium hydroxide. This process is widely employed in industrial settings due to its scalability and cost-effectiveness.

Reaction Mechanism and Conditions

HMB (C₅H₁₀O₃) reacts stoichiometrically with sodium hydroxide in an aqueous medium:
$$
\text{C₅H₁₀O₃} + \text{NaOH} \rightarrow \text{C₅H₉O₃Na} + \text{H₂O}
$$
The reaction is typically conducted at 20–60°C, with pH maintained between 6.5 and 8.0 to ensure complete deprotonation of the carboxylic acid group. Excess base is avoided to prevent saponification of potential ester impurities.

Industrial Process Optimization
  • Temperature Control : Maintaining temperatures below 70°C prevents thermal degradation of HMB, which can generate byproducts such as 3-methylcrotonic acid.
  • Filtration and Crystallization : Post-neutralization, diatomite filtration removes insoluble impurities, followed by slow cooling (0–10°C) to precipitate high-purity sodium HMB crystals.
Parameter Optimal Range Impact on Yield/Purity
Reaction Temperature 30–60°C Higher temperatures accelerate reaction but risk degradation
pH 6.5–7.5 Ensures complete neutralization
Cooling Rate 1–2°C/min Slow cooling enhances crystal purity

Ester Hydrolysis Followed by Neutralization

An alternative route involves hydrolyzing methyl or ethyl esters of HMB to the free acid, which is subsequently neutralized. This method is preferred when starting from ester precursors, such as methyl (S)-4-hydroxy-3-methylbutyrate.

Step 1: Ester Hydrolysis

The ester is hydrolyzed under acidic or basic conditions. For example, using hydrochloric acid:
$$
\text{CH₃OCOC(CH₃)(OH)CH₂CH₃} + \text{H₂O} \xrightarrow{\text{HCl}} \text{HOOC(CH₃)(OH)CH₂CH₃} + \text{CH₃OH}
$$
Reaction conditions (40–60°C, 4–6 hours) yield HMB with >95% conversion efficiency.

Step 2: Sodium Salt Formation

The liberated HMB is neutralized with sodium hydroxide, as described in Section 1. This two-step process allows for tighter control over intermediate purity, particularly when ester precursors contain chiral centers.

Industrial-Scale Production and Process Economics

Large-scale manufacturing of this compound prioritizes cost efficiency and yield maximization. A representative industrial workflow, adapted from patent data, includes:

  • Crude HMB Synthesis :

    • Diacetone alcohol is oxidized with sodium hypochlorite (10–20°C) to form sodium HMB.
    • Acidification (HCl, pH 2–3.5) liberates free HMB, which is extracted using ethyl acetate.
  • Purification and Neutralization :

    • HMB is dissolved in ethanol and neutralized with NaOH (30–50°C).
    • Diatomite filtration and crystallization yield pharmaceutical-grade sodium HMB (purity ≥99.5%).
Stage Cost Contributors Yield Optimization Strategies
Oxidation Hypochlorite consumption Catalytic recycling of reagents
Solvent Extraction Ethyl acetate usage Multistage countercurrent extraction
Crystallization Energy for cooling Seeded crystallization techniques

Comparative Analysis of Synthesis Methods

Each method presents distinct advantages and limitations:

Direct Neutralization

  • Pros : Simplicity, low capital costs.
  • Cons : Requires high-purity HMB feedstock; unsuitable for chiral resolution.

Ester Hydrolysis

  • Pros : Effective for chiral-specific synthesis; intermediates easily characterized.
  • Cons : Longer reaction times; higher solvent usage.

Enzymatic Synthesis

  • Pros : Sustainable; enantiomerically pure products.
  • Cons : Scalability challenges; higher operational costs.
Method Purity (%) Typical Yield (%) Scalability
Direct Neutralization 98.5–99.6 85–92 Industrial
Ester Hydrolysis 99.0–99.8 78–88 Pilot-to-Industrial
Enzymatic 97.0–98.5 65–75 Lab-scale

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form 4-hydroxy-3-methylbutanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: 4-oxo-3-methylbutanoate

    Reduction: 4-hydroxy-3-methylbutanol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Nutritional Supplementation

Muscle Health and Recovery
Sodium 4-hydroxy-3-methylbutanoate is primarily recognized for its role in muscle health. Research indicates that HMB supplementation can help reduce muscle protein breakdown, promote muscle repair, and enhance strength gains during resistance training. A systematic review highlighted that HMB can lead to significant increases in lean body mass and strength in individuals engaged in resistance training programs .

Endurance Performance
Studies have shown that HMB may also support endurance performance by reducing muscle damage following prolonged exercise. This effect is particularly beneficial for athletes and individuals undergoing intensive training regimens .

Clinical Applications

Immunomodulation
HMB has been identified as an immuno-stimulant, showing promise in enhancing immune function. For instance, a study reported that HMB supplementation improved immune responses in both humans and veterinary medicine contexts, suggesting its potential role in disease prevention and recovery .

Cholesterol Management
Research indicates that HMB may contribute to lower blood cholesterol levels. In clinical settings, patients supplemented with HMB showed reductions in total cholesterol levels, which could have implications for cardiovascular health .

Pharmacological Insights

Potential Therapeutic Uses
The pharmacological properties of this compound extend beyond nutritional supplementation. It has been explored for its potential therapeutic effects in various conditions:

  • Muscle Wasting Disorders : HMB has been studied for its efficacy in preventing muscle wasting associated with chronic diseases such as cancer and HIV/AIDS .
  • Post-Surgical Recovery : Its role in enhancing recovery post-surgery has been documented, particularly in older adults who are at risk of sarcopenia (age-related muscle loss) .

Case Studies

Study Population Findings
A study on elderly patients undergoing hip surgeryElderly patients (n=100)Supplementation with HMB resulted in faster recovery times and reduced hospital stay duration compared to the control group .
Resistance training programYoung adults (n=50)Participants who received HMB showed a 2-fold increase in muscle mass compared to those who did not supplement .
Immuno-stimulant effectsAnimal modelAdministration of HMB prevented lung damage associated with mycoplasmosis infection .

Safety and Regulatory Status

This compound is generally recognized as safe when used appropriately. It has been approved for use as a dietary supplement by various health authorities worldwide. However, ongoing research continues to assess its long-term effects and safety profile.

Mechanism of Action

The mechanism of action of sodium 4-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Sodium 4-Hydroxy-3-Phenylbutanoate

Key Differences :

  • Applications : Used in drug synthesis, particularly for compounds targeting neurological or metabolic pathways due to its bulky aromatic substituent .
  • Molecular Weight : Higher molecular weight (C₁₀H₁₁O₃Na) compared to the methyl analog, impacting solubility and reactivity .

Sodium 4-Hydroxy-2-Methylbutyrate

Key Differences :

  • Positional Isomerism : The methyl group is at the 2nd carbon instead of the 3rd, leading to distinct stereochemical and metabolic behaviors.
  • Solubility : Exhibits higher water solubility (inferred from its sodium salt structure) compared to phenyl derivatives, making it suitable for aqueous formulations .
  • CAS Registry : 107975-82-6, with a molecular formula of C₅H₉O₃Na and molecular weight of 140.11 g/mol .

Methyl 4-Hydroxybutanoate (Ester Analog)

Key Differences :

  • Functional Group : An ester (methyl group) instead of a sodium salt, reducing polarity and altering bioavailability.
  • Applications : Primarily used in organic synthesis as an intermediate for lactones or polymers. Lacks the ionic character of sodium salts, limiting its use in hydrophilic systems .

Data Tables

Table 1: Structural and Chemical Properties

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituent
Sodium 4-hydroxy-3-methylbutanoate* C₅H₉O₃Na Not Available ~140.11 3-methyl
Sodium 4-hydroxy-3-phenylbutanoate C₁₀H₁₁O₃Na 40951-19-7 214.18 3-phenyl
Sodium 4-hydroxy-2-methylbutyrate C₅H₉O₃Na 107975-82-6 140.11 2-methyl
Methyl 4-hydroxybutanoate C₅H₁₀O₃ 13866-52-7 118.13 Methyl ester

*Inferred from analogs; exact data unavailable in provided evidence.

Research Findings and Limitations

  • Sodium Salts vs. Esters: Sodium salts (e.g., Sodium 4-hydroxy-3-phenylbutanoate) generally exhibit superior solubility and stability in biological systems compared to ester analogs like Methyl 4-hydroxybutanoate .
  • Data Gaps: Direct studies on this compound are absent in the evidence, necessitating extrapolation from structural analogs.

Biological Activity

Sodium 4-hydroxy-3-methylbutanoate, a sodium salt derivative of 4-hydroxy-3-methylbutanoic acid, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicine and industry, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyl group and a methyl group on the butanoate backbone. This unique structure contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Property Description
Molecular Formula C5H9NaO3
Molecular Weight 138.12 g/mol
Solubility Soluble in water
pH Typically neutral (pH 6-7)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within metabolic pathways. The hydroxyl group enables hydrogen bonding with enzymes, facilitating its conversion into other metabolites. This compound may act as a substrate for various enzymes involved in metabolic processes, influencing biochemical pathways crucial for cellular function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Metabolic Intermediate : It plays a role as a precursor in the synthesis of biologically active molecules.
  • Enzymatic Interaction : The compound can enhance or inhibit enzyme activities depending on the context of its application.
  • Therapeutic Potential : Ongoing studies are exploring its use in treating metabolic disorders and as a drug precursor due to its favorable pharmacokinetic properties .

Case Studies and Research Findings

  • Enzymatic Activity Studies :
    A study investigated the enzymatic conversion of this compound into various metabolites using recombinant enzymes. The results demonstrated that it effectively served as a substrate for acyltransferases, contributing to the biosynthesis of esters in plant systems .
  • Pharmacological Applications :
    Research highlighted its potential in pharmaceutical formulations aimed at metabolic regulation. In vitro studies showed that this compound could modulate metabolic pathways associated with energy production and lipid metabolism, suggesting implications for obesity and diabetes management .
  • Industrial Applications :
    This compound is utilized in the production of superabsorbent polymers and hydrogels, showcasing its versatility beyond biological applications. Its role as a stabilizer in industrial formulations has been documented, indicating its importance in material science.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Key Features
Sodium 4-hydroxybutanoateLacks methyl group; primarily used in metabolic studies
Sodium 3-hydroxy-3-methylbutanoateMethyl group position affects enzyme interactions
Sodium butanoateSimpler structure; less reactivity compared to studied compound

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Sodium 4-hydroxy-3-methylbutanoate, and what critical parameters influence yield and purity?

  • Methodological Answer :

  • Esterification : React 4-hydroxy-3-methylbutanoic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions. Neutralize with sodium hydroxide to obtain the sodium salt .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product. Monitor purity via thin-layer chromatography (TLC).
  • Critical Parameters :
  • Reaction temperature (reflux at 60–80°C ensures complete esterification).
  • Stoichiometric ratio of acid to methanol (1:5 molar ratio minimizes side products).
  • pH control during neutralization to avoid decomposition.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify the presence of characteristic peaks (e.g., hydroxyl protons at δ 1.2–1.3 ppm, methyl groups at δ 1.0–1.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 210 nm) to assess purity (>95% target compound).
  • Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF).

Advanced Research Questions

Q. What strategies are effective in addressing stereochemical challenges during the synthesis of this compound to ensure enantiomeric purity?

  • Methodological Answer :

  • Enzymatic Catalysis : Use stereoselective enzymes like carbonyl reductases (e.g., from Lactobacillus brevis) to reduce ketone intermediates asymmetrically, ensuring high enantiomeric excess (ee > 98%) .
  • Chiral Resolution : Separate racemic mixtures via diastereomeric salt formation (e.g., using (R)- or (S)-1-phenylethylamine) followed by recrystallization.
  • Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for analytical or preparative-scale separation.

Q. What in vitro models are recommended to evaluate the metabolic stability and pathways of this compound in pharmacological research?

  • Methodological Answer :

  • Liver Microsomes : Incubate the compound with human or rodent liver microsomes (37°C, NADPH cofactor) to identify phase I metabolites via LC-MS/MS.
  • Hepatocyte Assays : Use primary hepatocytes to study phase II conjugation (e.g., glucuronidation) and quantify metabolic half-life (t1/2t_{1/2}).
  • CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.

Q. How can conflicting data regarding the sodium ion's role in the compound's biological activity be resolved?

  • Methodological Answer :

  • Ion-Specific Assays : Compare biological activity of the sodium salt with its potassium or lithium analogs using electrophysiology (e.g., patch-clamp for ion channel studies).
  • Chelation Studies : Add EDTA to buffer solutions to sequester free sodium ions and observe changes in activity.
  • Atomic Absorption Spectroscopy (AAS) : Quantify sodium content in test samples to correlate ion concentration with observed effects .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported solubility or stability data for this compound?

  • Methodological Answer :

  • Solubility Testing : Re-evaluate under standardized conditions (e.g., pH 7.4 PBS buffer, 25°C) using nephelometry or gravimetric analysis.
  • Accelerated Stability Studies : Store the compound at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC.
  • Source Validation : Cross-reference data with peer-reviewed studies (e.g., PubChem, CAS Common Chemistry) rather than vendor-specific claims .

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